Angiopep-2-Cys

LRP1 BBB Receptor-Mediated Transcytosis

Angiopep-2-Cys (TFFYGGSRGKRNNFKTEEYC) features a C-terminal cysteine providing a reactive thiol for site-specific maleimide conjugation. Unlike unmodified Angiopep-2 or analogs (T7, Peptide-22, ApoE), this enables homogeneous ligand presentation on LNPs/nanocarriers while preserving LRP1-mediated BBB transcytosis. Demonstrates up to 15-fold brain concentration increase and 12:1 tumor-to-background imaging ratios. Essential for reproducible, scalable brain-targeted delivery systems.

Molecular Formula C107H154N30O32S
Molecular Weight 2404.6 g/mol
Cat. No. B12387116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiopep-2-Cys
Molecular FormulaC107H154N30O32S
Molecular Weight2404.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O
InChIInChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118)/t56-,57-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,87+,88+/m1/s1
InChIKeyNTEVJSCQHIRPSH-ZYRNEBAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiopep-2-Cys Peptide for Brain-Targeted Drug Delivery and Bioconjugation


Angiopep-2-Cys is a synthetic 20-amino acid peptide (sequence: TFFYGGSRGKRNNFKTEEYC) that incorporates a C-terminal cysteine residue into the well-characterized blood-brain barrier (BBB)-penetrating peptide Angiopep-2. This modification introduces a reactive thiol (-SH) group, enabling site-specific covalent conjugation to maleimide-functionalized molecules, nanoparticles, or surfaces [1]. Like its parent, Angiopep-2-Cys retains high affinity for the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on brain capillary endothelial cells and mediates efficient receptor-mediated transcytosis (RMT) across the BBB [2]. This peptide is widely used in research to functionalize lipid nanoparticles (LNPs), polymersomes, and other delivery platforms for targeted brain delivery of therapeutics and imaging agents.

Why Generic BBB Peptides Cannot Replace Angiopep-2-Cys in Conjugation Workflows


While several peptides, including T7, Peptide-22, and ApoE, are reported to interact with BBB receptors, their performance and chemistry differ markedly [1]. Substituting Angiopep-2-Cys with an unmodified Angiopep-2 or another analog without a free thiol eliminates the capacity for maleimide-based site-specific conjugation, often leading to uncontrolled, heterogeneous product mixtures . Angiopep-2-Cys is specifically engineered to preserve LRP1-mediated transcytosis while providing a well-defined chemical handle, a dual functionality not universally shared by its class. This distinction is critical for reproducible and scalable construction of brain-targeted delivery systems.

Quantitative Evidence Guide for Angiopep-2-Cys vs. Comparators


LRP1 Receptor Binding Affinity (Kd) of Angiopep-2 vs. Transferrin Receptor

Angiopep-2, the core targeting motif of Angiopep-2-Cys, binds to LRP1 with a reported dissociation constant (Kd) of approximately 10-20 nM . This affinity is substantially higher than that of the transferrin receptor (TfR), a common comparator for BBB targeting . The high affinity for LRP1 underpins its superior capacity for receptor-mediated transcytosis across the BBB compared to transferrin-based systems.

LRP1 BBB Receptor-Mediated Transcytosis Angiopep-2 Brain Drug Delivery

Cellular Uptake Enhancement in Brain Endothelial Cells: Angiopep-2 vs. Unmodified Nanoparticles

Modification of nanoparticles with Angiopep-2 dramatically increases their uptake by brain microvascular endothelial cells (bEnd.3), a key model of the BBB. Angiopep-2-modified nanoparticles demonstrated an 8-fold higher cellular uptake compared to unmodified nanoparticles . This quantitative enhancement demonstrates the functional value of the LRP1-targeting motif in Angiopep-2-Cys.

bEnd.3 Cells Nanoparticle Uptake BBB Model Angiopep-2 Drug Delivery

In Vivo Brain Drug Concentration Enhancement: Angiopep-2 vs. Unmodified Liposomes

In a mouse model of brain ischemia, Angiopep-2-modified liposomes loaded with the neuroprotective agent edaravone achieved a 15-fold higher drug concentration in brain tissue compared to unmodified liposomes . This in vivo data confirms that the Angiopep-2 targeting motif significantly enhances brain accumulation of a therapeutic payload.

In Vivo Brain Ischemia Liposome Angiopep-2 Pharmacokinetics

Comparative BBB Permeability and Brain Selectivity: Angiopep-2 vs. KS-487

A direct in vivo comparison of the linear LRP1-binding peptide Angiopep-2 (ANG2) and the cyclic peptide KS-487 was performed in mice using indocyanine green (ICG)-labeled conjugates. Both ICG-ANG2 and ICG-KS-487 displayed comparable brain permeability and nearly identical time-course profiles over 72 hours [1]. Notably, ICG-KS-487 demonstrated greater brain selectivity, as measured by the ratio of brain to liver accumulation at 72 hours [1]. This demonstrates that while Angiopep-2 remains a gold standard for BBB penetration, alternative peptides may offer improved selectivity profiles for certain applications.

KS-487 Cyclic Peptide BBB Penetration Brain Selectivity In Vivo Imaging

Key Application Scenarios for Angiopep-2-Cys in Brain-Targeted Research


Site-Specific Conjugation for Targeted LNP Functionalization

Angiopep-2-Cys is optimally used for functionalizing lipid nanoparticles (LNPs) via thiol-maleimide click chemistry. The C-terminal cysteine provides a reactive thiol group for site-specific, covalent attachment to maleimide-functionalized lipids or polymers, ensuring homogeneous surface presentation of the targeting ligand. This is critical for achieving reproducible and efficient LRP1-mediated transcytosis of mRNA or other nucleic acid payloads across the BBB [1].

Brain Delivery of Therapeutic Payloads in Preclinical Models

Angiopep-2-Cys is a preferred ligand for enhancing brain accumulation of conjugated small molecules, proteins, or nanocarriers. In vivo studies with Angiopep-2 conjugates have demonstrated up to a 15-fold increase in brain drug concentration in disease models like brain ischemia [1]. This makes Angiopep-2-Cys a powerful tool for validating novel brain-targeted therapeutics in preclinical research.

Construction of Brain-Targeted Imaging Probes

The thiol group on Angiopep-2-Cys facilitates conjugation to near-infrared (NIR) dyes, quantum dots, or radionuclide chelators for in vivo brain imaging. Studies show that Angiopep-2-labeled probes can achieve a tumor-to-background signal ratio of 12:1, offering superior sensitivity for visualizing brain tumors compared to conventional MRI [1]. This is highly valuable for diagnostic development and therapeutic monitoring.

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